2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is a complex organic compound that features a cyclohexylmethylideneamino group and a hydroxyguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid typically involves the reaction of cyclohexylmethylideneamine with hydroxyguanidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyguanidine moiety is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexylmethylideneamino group to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl ring or the hydroxyguanidine moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the hydroxyguanidine moiety, while reduction may produce the corresponding amine.
Scientific Research Applications
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine: This compound is similar but lacks the 4-methylbenzenesulfonic acid moiety.
Cyclohexylmethylideneamino derivatives: These compounds share the cyclohexylmethylideneamino group but differ in other functional groups.
Hydroxyguanidine derivatives: These compounds contain the hydroxyguanidine moiety but may have different substituents.
Uniqueness: 2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
87861-87-8 |
---|---|
Molecular Formula |
C15H24N4O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H16N4O.C7H8O3S/c9-8(12-13)11-10-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,1-5H2,(H3,9,11,12);2-5H,1H3,(H,8,9,10)/b10-6+; |
InChI Key |
GFFALEHODOJIOK-AAGWESIMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)/C=N/N=C(/N)\NO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C=NN=C(N)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.